molecular formula C12H15NO2 B1489798 1-(2,5-Dimethylbenzoyl)azetidin-3-ol CAS No. 1342569-67-8

1-(2,5-Dimethylbenzoyl)azetidin-3-ol

Cat. No. B1489798
CAS RN: 1342569-67-8
M. Wt: 205.25 g/mol
InChI Key: NYGGWJZUWVCTPN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of azetidin-3-ol derivatives has been described in patents . For example, 1-benzhydrylazetidine-3-ol, a related compound, can be prepared by the reaction of epichlorohydrin with benzhydrylamine .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(2,5-Dimethylbenzoyl)azetidin-3-ol” are not available from the search results. For related compounds, such properties would typically include molecular weight, density, melting and boiling points, and electrical conductivity .

Scientific Research Applications

Microwave Assisted Synthesis and Pharmacological Evaluation

  • Microwave-Assisted Synthesis: A study by Mistry and Desai (2006) explored the microwave-assisted synthesis of nitrogen and sulfur-containing heterocyclic compounds, including azetidin-2-ones, which are known for their antibacterial and antifungal activities. The process provided a rapid and efficient synthesis method compared to conventional techniques, highlighting the compound's potential in drug development (Mistry & Desai, 2006).

Crystal and Molecular Structure Analysis

  • Structural Analysis: Research by Ramakumar, Venkatesan, and Rao (1977) on the crystal and molecular structure of 1-(Diphenylmethyl)azetidin-3-ol revealed its triclinic nature, providing insights into the stereochemistry and potential reactivity of azetidine derivatives, which could be extrapolated to related compounds (Ramakumar, Venkatesan, & Rao, 1977).

Antimicrobial and Antitubercular Activities

  • Antimicrobial and Antitubercular Screening: A study by Ilango and Arunkumar (2011) synthesized and characterized novel trihydroxy benzamido azetidin-2-one derivatives, demonstrating significant antimicrobial and antitubercular activities. This indicates the potential of azetidine derivatives in treating infectious diseases (Ilango & Arunkumar, 2011).

Fungicidal Applications

  • Potential Fungicides: Giri, Kumar, and Nizamuddin (1989) explored the synthesis of 1-(2,3-dimethyl-1-phenylpyrazol-5-on-4-yl)-3,4-disubstituted-2-azetidinones as potential fungicides. The study provides a foundation for developing azetidine-based fungicidal agents (Giri, Kumar, & Nizamuddin, 1989).

Synthesis and Reactions of Azetidin-3-one Derivatives

  • Synthesis and Oxidation Reactions: Research by Morimoto, Okutani, and Masuda (1973) focused on the synthesis and reactions of azetidin-3-one derivatives, including oxidation processes to convert 1-substituted-alkylazetidin-3-ols to their corresponding azetidin-3-ones. This study highlights the versatility of azetidine derivatives in synthetic chemistry (Morimoto, Okutani, & Masuda, 1973).

properties

IUPAC Name

(2,5-dimethylphenyl)-(3-hydroxyazetidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-8-3-4-9(2)11(5-8)12(15)13-6-10(14)7-13/h3-5,10,14H,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYGGWJZUWVCTPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)N2CC(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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